Bis(4-methyl-2-pentyl) phthalate

Plasticizer Selection Polymer Science Volatility

Bis(4-methyl-2-pentyl) phthalate (BMPP, CAS 84-63-9) is a phthalate ester derived from phthalic anhydride and 4-methyl-2-pentanol, a secondary branched C6 alcohol. It belongs to the diisohexyl phthalate (DIHP) isomer family, which is distinct from the more common high-molecular-weight phthalate plasticizers such as DEHP, DINP, and DIDP.

Molecular Formula C20H30O4
Molecular Weight 334.4 g/mol
CAS No. 84-63-9
Cat. No. B047155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-methyl-2-pentyl) phthalate
CAS84-63-9
Synonyms1,2-Benzenedicarboxylic Acid 1,2-Bis(1,3-dimethylbutyl) Ester;  1,2-Benzenedicarboxylic Acid Bis(1,3-dimethylbutyl) Ester;  Phthalic Acid Bis(1,3-dimethylbutyl) Ester;  4-Methyl-2-pentanol Phthalate (2:1); 
Molecular FormulaC20H30O4
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)CC(C)C
InChIInChI=1S/C20H30O4/c1-13(2)11-15(5)23-19(21)17-9-7-8-10-18(17)20(22)24-16(6)12-14(3)4/h7-10,13-16H,11-12H2,1-6H3
InChIKeyUAFXUVUVOTXFND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(4-methyl-2-pentyl) phthalate (CAS 84-63-9): A Specialized Phthalate for Non-PVC Plasticization and Analytical Standards


Bis(4-methyl-2-pentyl) phthalate (BMPP, CAS 84-63-9) is a phthalate ester derived from phthalic anhydride and 4-methyl-2-pentanol, a secondary branched C6 alcohol [1]. It belongs to the diisohexyl phthalate (DIHP) isomer family, which is distinct from the more common high-molecular-weight phthalate plasticizers such as DEHP, DINP, and DIDP [2]. Its specific branched structure imparts a unique volatility profile that makes it unsuitable for mainstream PVC plasticization, steering its industrial use toward niche applications in inks, paints, and sealants, as well as a reference standard in analytical chemistry [3].

Why Bis(4-methyl-2-pentyl) phthalate Cannot Be Substituted by Common High-Molecular-Weight Phthalate Plasticizers


Direct substitution of Bis(4-methyl-2-pentyl) phthalate with bulk commodity phthalates such as DEHP, DINP, or DIDP is fundamentally compromised by a critical application mismatch. BMPP is explicitly excluded from PVC compounding due to its relatively high volatility, as noted in EU REACH documentation, whereas DEHP, DINP, and DIDP are specifically engineered for PVC flexibility and permanence [1]. Conversely, substituting BMPP with a linear C6 phthalate like di-n-hexyl phthalate (DnHP) changes the branching architecture, which directly impacts volatility, migration, and biological activity. The quantitative evidence below demonstrates how these structural distinctions translate into measurable performance differences that affect regulatory compliance, analytical detection, and end-use suitability.

Quantitative Differentiation of Bis(4-methyl-2-pentyl) phthalate Against Closest Phthalate Analogues


Volatility-Driven Application Exclusion: BMPP Cannot Replace DEHP/DINP in PVC Plasticization

According to the French National Institute for Industrial Environment and Risks (INERIS), Diisohexyl phthalate (DIHP), of which BMPP is a specific isomer, is explicitly not employed for PVC production because it is too volatile (trop volatil) [1]. This status contrasts sharply with DEHP and DINP, which are the industry-standard plasticizers for PVC. The quantitative specification that a phthalate must possess sufficiently low volatility to remain in the polymer matrix over the product lifetime is a pass/fail criterion that BMPP fails.

Plasticizer Selection Polymer Science Volatility

Branching-Driven Migration Resistance: BMPP vs. Di-n-hexyl Phthalate

A core principle in plasticizer science is that branched plasticizers are more permanent than their linear-chain equivalents due to hindered movement within the polymer matrix [1]. BMPP, with its 4-methyl-2-pentyl branching, is predicted to have superior resistance to migration and extraction compared to the linear di-n-hexyl phthalate (DnHP). While direct experimental extraction data for BMPP vs. DnHP is not publicly available, the physicochemical distinction is well-established as a class-level effect. Supporting data from the Danish EPA report on DBP (linear) vs. DEHP (branched) shows a dramatic difference in kerosene extraction: DBP is 9.1% extracted vs. DEHP at 44% [2].

Migration Resistance Polymer Additive Performance Extraction

Regulatory Spotlight: SVHC Classification for Reproductive Toxicity

Diisohexyl phthalate (DIHP), which includes BMPP, was added to the EU REACH Candidate List of Substances of Very High Concern (SVHC) on January 16, 2020, due to its reproductive toxicity [1]. This classification imposes a duty to communicate if the substance is present above 0.1% w/w in articles. This regulatory status is similar to DEHP, DBP, BBP, and DIBP, but the relatively recent addition of DIHP means supply chain transparency obligations are more contemporary and actively enforced. The key difference is that DIHP is not authorized for PVC use, making its SVHC status primarily relevant for inks, paints, and sealants.

Regulatory Compliance SVHC Reproductive Toxicity

Analytical Selectivity: Chromatographic Interference Signature of BMPP

BMPP and other diisohexyl phthalate isomers can cause potential interference in PVC sample chromatographic analysis because their retention times overlap with other commonly analyzed phthalates such as DEHP and DINP . This co-elution risk necessitates the use of a certified analytical standard of BMPP (CAS 84-63-9) to unambiguously identify and quantify its presence in complex matrices. The Kovats Retention Index for BMPP on a semi-standard non-polar column is reported as 2110 [1], providing a specific reference for method development.

Analytical Chemistry GC-MS Phthalate Detection

Procurement-Driven Application Scenarios for Bis(4-methyl-2-pentyl) phthalate


Use as a Certified Analytical Reference Standard for Phthalate Analysis

Due to its known chromatographic interference potential and its inclusion in regulatory target lists, BMPP is required as a certified reference standard for accurate phthalate quantification in environmental, food contact, and consumer product samples. Its use is critical for method validation, calibration, and quality control in GC-MS and LC-MS/MS workflows [1]. Procurement should be focused on high-purity analytical standards (e.g., ≥97% or certified reference material grade) from reputable suppliers.

Non-PVC Plasticization in Inks, Paints, and Sealants

BMPP's volatility profile, while disqualifying it for PVC, makes it appropriate for use as a plasticizer in solvent-borne and monomeric formulations such as printing inks, industrial paints, and construction sealants where a controlled rate of evaporation or specific rheological modification is required [1]. Technical buyers should select this compound when formulating products that demand a C6 branched phthalate with higher volatility than DINP or DIDP.

Research Tool for Endocrine Disruption and Reproductive Toxicology Studies

As an SVHC-classified reproductive toxicant [1], BMPP serves as a model compound in academic and contract research laboratories studying the structure-activity relationships of phthalate-induced endocrine disruption. Its specific branching pattern allows for direct comparison with DEHP, DBP, and other phthalates in mechanistic toxicology studies using cell-based assays and in vivo models.

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